5-Chloro-2,3-diphenyl-1h-indole chemical properties
5-Chloro-2,3-diphenyl-1h-indole chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2,3-diphenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Among the myriad of substituted indoles, 5-Chloro-2,3-diphenyl-1H-indole stands out as a molecule of significant interest. Its unique architecture, featuring a halogen at the C5 position of the benzene ring and bulky phenyl groups at the C2 and C3 positions of the pyrrole ring, imparts a distinct set of chemical properties. This guide offers a comprehensive exploration of this compound, from its fundamental physicochemical and spectroscopic characteristics to its synthesis, reactivity, and potential applications, providing a critical resource for professionals in chemical research and drug development.
The presence of the chloro group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, while the diphenyl substitution provides a rigid, sterically defined scaffold.[1] These features make 5-Chloro-2,3-diphenyl-1H-indole a valuable intermediate and a privileged structure in medicinal chemistry and materials science.[1][3]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical research. The physicochemical and spectroscopic data for 5-Chloro-2,3-diphenyl-1H-indole provide the foundational knowledge for its identification, purification, and application.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 52598-02-4 | [3][4][5] |
| Molecular Formula | C₂₀H₁₄ClN | [3][5] |
| Molecular Weight | 303.79 g/mol | [3][5] |
| Boiling Point | 478.1°C at 760 mmHg | [3] |
| Density | 1.243 g/cm³ | [3] |
| Storage | Room temperature, dry, sealed | [3] |
Spectroscopic Signature
Spectroscopic analysis provides a fingerprint for molecular structure confirmation. The expected spectral characteristics for 5-Chloro-2,3-diphenyl-1H-indole are detailed below.
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¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like DMSO-d₆ or CDCl₃, the proton spectrum would exhibit distinct signals. The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm), a characteristic feature of indole N-H protons.[6] The aromatic region (δ 7-8 ppm) will be complex, containing signals for the three protons on the chlorinated benzene ring of the indole core and the ten protons from the two phenyl rings at the C2 and C3 positions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will reveal the carbon framework. The two phenyl groups will show characteristic signals in the aromatic region (approx. 125-140 ppm). The carbons of the indole core will also resonate in this region, with the C5 carbon directly attached to the chlorine atom showing a shift influenced by the halogen's electronegativity. The C2 and C3 carbons, bearing the phenyl substituents, will be significantly shifted downfield due to their position within the π-system and substitution.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. A key absorption band would be the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching absorptions for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS): Mass spectrometry is definitive for determining the molecular weight. The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak (M⁺). Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display a characteristic isotopic pattern with a prominent M⁺ peak (for the ³⁵Cl isotopologue) and a smaller M+2 peak (for the ³⁷Cl isotopologue) at about one-third the intensity.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 5-Chloro-2,3-diphenyl-1H-indole is paramount for its practical use and for designing new molecular entities based on its scaffold.
Synthetic Pathway: The Fischer Indole Synthesis
The most direct and widely recognized method for constructing the 2,3-disubstituted indole core is the Fischer indole synthesis, a robust reaction discovered in 1883.[7][8][9] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone, followed by a complex rearrangement to form the indole ring.[8][9][10]
For 5-Chloro-2,3-diphenyl-1H-indole, the specific precursors are (4-chlorophenyl)hydrazine and deoxybenzoin (1,2-diphenylethanone).
Caption: Fischer Indole Synthesis of the target compound.
Experimental Protocol: Fischer Indole Synthesis
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Hydrazone Formation: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and deoxybenzoin (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid if starting from the hydrochloride salt is not sufficient). Stir the mixture, gently warming if necessary, for 1-2 hours to form the corresponding (4-chlorophenyl)hydrazone. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, add the acid catalyst for the cyclization step. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used.[8][11]
-
Heating: Heat the reaction mixture under reflux for several hours. The exact temperature and time will depend on the chosen acid catalyst. The reaction progress should be monitored by TLC until the hydrazone intermediate is consumed.
-
Workup and Purification: After cooling, carefully pour the reaction mixture into a beaker of ice water. The crude product will often precipitate. Neutralize the mixture with a base (e.g., sodium hydroxide solution). Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Reaction Mechanism
The Fischer indole synthesis proceeds through a fascinating cascade of reactions, the key step being a[6][6]-sigmatropic rearrangement.[7][8][9]
Caption: Key stages of the Fischer Indole Synthesis mechanism.
Reactivity Profile
The chemical behavior of 5-Chloro-2,3-diphenyl-1H-indole is dictated by the interplay of its structural components:
-
Electron-Rich Indole Core: The indole ring system is π-excessive, making it inherently reactive towards electrophiles.[12]
-
Blocked C2 and C3 Positions: In unsubstituted indole, the C3 position is the primary site for electrophilic attack.[12] However, in this molecule, the bulky phenyl groups at C2 and C3 sterically and electronically block this typical reaction pathway.
-
Influence of the C5-Chloro Group: The chlorine atom exerts a dual electronic effect. It is electron-withdrawing through its inductive effect (-I), which deactivates the benzene ring towards electrophilic attack compared to unsubstituted indole's benzene ring. However, through resonance (+M), its lone pairs can donate electron density, making it an ortho, para-director.
-
Site of Electrophilic Attack: Due to the blockage of C3, electrophilic substitution is redirected to the benzene portion of the indole. The directing effect of the indole nitrogen (activating the 4 and 6 positions) and the chloro group (directing to the 4 and 6 positions) work in concert. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions .
Potential Applications in Research and Development
The unique structural and electronic properties of 5-Chloro-2,3-diphenyl-1H-indole make it a valuable molecule in several scientific domains.
Medicinal Chemistry and Drug Discovery
The 5-chloro-indole scaffold is a recognized pharmacophore in modern drug discovery.[2]
-
Pharmaceutical Intermediate: The molecule serves as a key building block for more complex bioactive compounds.[3] Its structure is found in molecules designed as kinase inhibitors, which are crucial in oncology research.[3][13]
-
Modulation of Biological Properties: The 5-chloro substituent is a strategic addition in medicinal chemistry. It enhances lipophilicity, which can improve membrane permeability and oral bioavailability. It can also block a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[1]
-
Neuroactive Potential: Given that the indole core is central to neuroactive molecules like serotonin, this compound is also employed in the study of serotonin receptor modulators.[3]
-
Anticancer Research: Numerous studies have highlighted the potential of 5-chloro-indole derivatives as potent anticancer agents, targeting various cancer cell lines and signaling pathways.[2][14][15]
Materials Science
The extended π-conjugation across the indole core and the two phenyl rings, combined with its inherent thermal stability, makes 5-Chloro-2,3-diphenyl-1H-indole and its derivatives of interest in the field of materials science.[3] These properties are desirable for the design of organic semiconductors and other functional organic materials.
Safety and Handling
As with all laboratory chemicals, 5-Chloro-2,3-diphenyl-1H-indole should be handled with appropriate care.
-
General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended.[3]
-
Synthesis Hazards: The Fischer indole synthesis often employs strong acids and requires heating.[7] These steps should be performed with extreme caution, using appropriate shielding and temperature control.
Conclusion
5-Chloro-2,3-diphenyl-1H-indole is a synthetically accessible and highly functionalized heterocyclic compound. Its chemical properties are defined by the synergistic effects of its electron-rich indole core, the reactivity-directing chloro substituent, and the sterically influential diphenyl groups. This unique combination makes it a valuable platform for researchers in medicinal chemistry for developing novel therapeutics, particularly in oncology, and for materials scientists exploring new organic electronic materials. A thorough understanding of its synthesis, spectroscopic signature, and reactivity is essential for unlocking its full potential in scientific innovation.
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